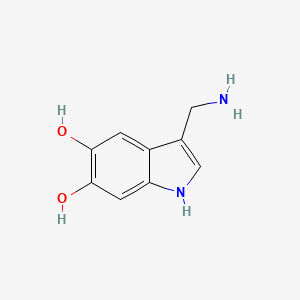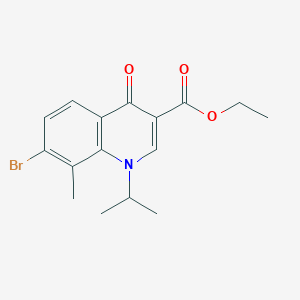![molecular formula C20H20N6O B13033864 (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone is a complex heterocyclic molecule. It features an imidazo[1,2-a]pyridine core, which is known for its broad range of biological activities and applications in medicinal chemistry. The presence of pyrazole and pyridine rings further enhances its chemical versatility and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields high amounts of the target compound.
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation . This method is advantageous due to its eco-friendliness and cost-effectiveness, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
Biology
Biologically, the compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat diseases such as cancer and infectious diseases. The imidazo[1,2-a]pyridine core is particularly noted for its therapeutic potential .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile
- 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline
Uniqueness
The uniqueness of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone lies in its combination of the imidazo[1,2-a]pyridine core with pyrazole and pyridine rings. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H20N6O |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-(6-tert-butylpyridin-3-yl)methanone |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)15-6-4-12(8-22-15)18(27)17-19(21)25-16-7-5-13(11-26(16)17)14-9-23-24-10-14/h4-11H,21H2,1-3H3,(H,23,24) |
Clé InChI |
SQVKKKIVRLXDPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C=C1)C(=O)C2=C(N=C3N2C=C(C=C3)C4=CNN=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
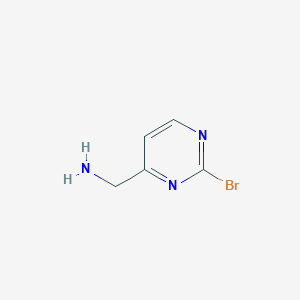

![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
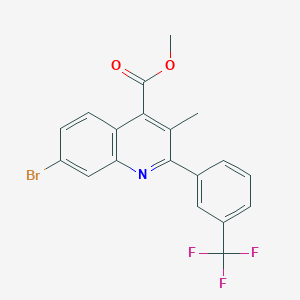
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
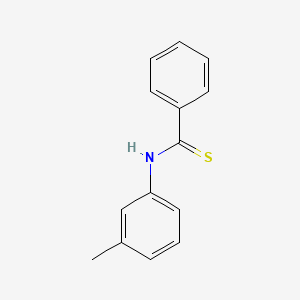
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
